3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring furanocoumarin found in various plants, most notably in celery (Apium graveolens L.) []. It has been identified as the primary contributor to the characteristic aroma and flavor of celery [].
Studies have shown that sedanenolide possesses various biological activities, including:
Sedanenolide serves as a valuable standard compound in the quality evaluation and chemical differentiation of certain herbal products. For example, it is used to differentiate between Rhizoma chuanxiong and Angelica sinensis, two traditional Chinese medicines with similar appearances but distinct chemical compositions [].
3-N-Butyl-4,5-dihydrophthalide, also known as sedanenolide, is a naturally occurring compound belonging to the class of phthalides, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its presence in various plants, particularly in the genus Angelica, such as Angelica sinensis and Angelica gigas . The molecular formula of 3-N-Butyl-4,5-dihydrophthalide is C₁₂H₁₆O₂, and it features a butyl group attached to the nitrogen atom in the phthalide structure, contributing to its distinctive properties.
These reactions are significant for modifying the compound's properties for pharmaceutical applications.
Research has highlighted several biological activities associated with 3-N-Butyl-4,5-dihydrophthalide:
These activities suggest potential therapeutic applications in neurodegenerative diseases and ischemic conditions.
Several methods have been developed for synthesizing 3-N-Butyl-4,5-dihydrophthalide:
These synthesis methods are crucial for obtaining the compound in sufficient quantities for research and application.
3-N-Butyl-4,5-dihydrophthalide has several notable applications:
Interaction studies involving 3-N-Butyl-4,5-dihydrophthalide have focused on its effects on various biological systems:
These interactions underline its importance in therapeutic contexts.
Several compounds share structural similarities with 3-N-Butyl-4,5-dihydrophthalide. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-N-butylphthalide | Phthalide | Exhibits anti-inflammatory effects similar to sedanenolide but lacks sedative properties. |
| Ligustilide | Phthalide | A major component of Ligusticum species; known for strong neuroprotective effects. |
| Senkyunolide A | Isobenzofuranone | Used as a standard for quality evaluation; less studied for biological activity compared to sedanenolide. |
| 3-butylidenephthalide | Phthalide | Known for its sedative effects but differs in chemical stability compared to 3-N-butyl-4,5-dihydrophthalide. |
The uniqueness of 3-N-Butyl-4,5-dihydrophthalide lies in its combination of sedative and neuroprotective properties alongside its potential for therapeutic applications in vascular health and neuroprotection.
3-N-Butyl-4,5-dihydrophthalide possesses the molecular formula C12H16O2, indicating a composition of twelve carbon atoms, sixteen hydrogen atoms, and two oxygen atoms [1] [2]. This molecular formula corresponds to a compound with five degrees of unsaturation, consistent with the presence of aromatic and lactone functionalities within the molecular framework [3]. The compound is classified within the isobenzofuran family of organic compounds, characterized by the presence of an isobenzofuran moiety as the core structural unit [2] [9].
The structural characterization of 3-N-Butyl-4,5-dihydrophthalide reveals a bicyclic system consisting of a benzofuran ring system with a saturated butyl side chain [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-butyl-4,5-dihydro-3H-2-benzofuran-1-one, which precisely describes the structural arrangement [2] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCC1OC(=O)C2=C1CCC=C2, providing a systematic description of the molecular connectivity [1] [9].
The compound exhibits a fused ring system where the five-membered lactone ring is integrated with a partially saturated benzene ring [1] [2]. Nuclear magnetic resonance spectroscopy confirms the presence of the butyl chain through characteristic aliphatic proton signals, while the aromatic region displays signals consistent with the substituted benzene moiety [14]. The International Chemical Identifier key ZPIKVDODKLJKIN-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [2] [3].
The molecular geometry of 3-N-Butyl-4,5-dihydrophthalide exhibits characteristic features of the isobenzofuran ring system [12] [30]. The five-membered ring adopts an envelope conformation, with the oxygen atom typically displaced from the plane of the other ring atoms, as observed in related dihydrobenzofuran structures [30]. This conformational preference is attributed to the strain relief associated with the puckering of the saturated portion of the bicyclic system [30].
The bond lengths within the heterocyclic furan ring demonstrate characteristic patterns consistent with lactone functionality [12]. The carbon-oxygen distances in the furan ring exhibit variation, with the carbonyl carbon-oxygen bond displaying typical double bond character, while the ether linkage shows single bond characteristics [12]. The aromatic ring maintains planarity with carbon-carbon bond distances ranging between 1.386 and 1.398 Å, consistent with aromatic delocalization [12].
The butyl substituent adopts extended conformations that minimize steric interactions with the bicyclic core [21]. Rotational barriers around the carbon-carbon bonds in the aliphatic chain are relatively low, allowing for conformational flexibility that influences the overall molecular shape and potential intermolecular interactions [21].
The molecular weight of 3-N-Butyl-4,5-dihydrophthalide is precisely determined as 192.25 grams per mole through computational methods based on atomic masses [1] [3]. The exact mass, calculated using monoisotopic atomic masses, equals 192.115029756 atomic mass units [2] [3]. This molecular weight places the compound within the range typical for bioactive natural products and synthetic pharmaceutical intermediates [24].
The monoisotopic mass determination provides enhanced precision for mass spectrometric identification and quantification procedures [2] [3]. The difference between the average molecular weight and the monoisotopic mass reflects the natural abundance of carbon-13 and other heavier isotopes within the molecular structure [3].
3-N-Butyl-4,5-dihydrophthalide demonstrates limited solubility in aqueous systems, being classified as practically insoluble in water [2] [9]. This hydrophobic character results from the substantial aliphatic content provided by the butyl substituent and the aromatic ring system [2]. The compound exhibits enhanced solubility in organic solvents, particularly those of moderate polarity [6].
The solubility characteristics influence the compound's bioavailability and pharmaceutical applications [2]. In biological systems, the limited aqueous solubility necessitates consideration of formulation strategies to enhance dissolution and absorption profiles [3]. The compound shows favorable solubility in diethylene glycol monoethyl ether, isopropyl acetate, and benzyl benzoate, indicating compatibility with various pharmaceutical excipients [6].
The partition coefficient of 3-N-Butyl-4,5-dihydrophthalide has been determined through multiple computational approaches [3] [15]. The XLogP3 value is reported as 2.7, indicating moderate lipophilicity [3] [4]. The Atomic LogP value of 2.75 provides a closely related estimate using alternative computational algorithms [3]. These values suggest favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions [3].
Chromatographic partition coefficient measurements provide experimental validation of the theoretical predictions [14]. The logarithmic chromatographic retention factor demonstrates pH-independent behavior consistent with the weak acidic nature of the compound [14]. These measurements are crucial for understanding the compound's distribution behavior in biological systems and environmental matrices [14].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| XLogP3 | 2.70 | Computational | [3] |
| Atomic LogP | 2.75 | Computational | [3] |
| LogP (ALOGPS) | 2.48 | Computational | [15] |
| Chromatographic log kw | 2.76 | Experimental | [14] |
The topological polar surface area of 3-N-Butyl-4,5-dihydrophthalide is calculated as 26.30 square Angstroms [3] [4]. This relatively low value indicates favorable characteristics for membrane permeation and blood-brain barrier penetration [16]. The polar surface area calculation includes contributions from the two oxygen atoms present in the lactone functionality [3] [16].
The topological polar surface area serves as a critical predictor of oral bioavailability and central nervous system penetration [16]. Values below 90 square Angstroms are generally associated with favorable blood-brain barrier permeability, while the measured value of 26.30 square Angstroms suggests excellent permeation characteristics [16]. This parameter is particularly relevant for pharmaceutical applications where central nervous system activity is desired [16].
The hydrogen bond acceptor count of two, corresponding to the lactone oxygen atoms, contributes to the overall polar surface area calculation [3] [4]. The absence of hydrogen bond donors in the molecular structure minimizes the polar surface area contribution from polar hydrogen atoms [3] [4].
3-N-Butyl-4,5-dihydrophthalide contains a single stereogenic center at the carbon atom bearing the butyl substituent [1] [24]. This asymmetric carbon gives rise to two possible enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog nomenclature system [24] [27]. The absolute configuration significantly influences the biological activity and pharmacological properties of the compound [21] [24].
Configurational analysis through circular dichroism spectroscopy provides definitive assignment of absolute stereochemistry [13]. The technique relies on the differential absorption of left and right circularly polarized light by chiral molecules [13]. For 3-N-Butyl-4,5-dihydrophthalide, the Cotton effects in the electronic circular dichroism spectrum allow unambiguous determination of the absolute configuration at the stereogenic center [13].
The conformational analysis reveals that the preferred conformation minimizes steric interactions between the butyl substituent and the bicyclic core [21]. Energy calculations demonstrate that the lowest energy conformers adopt extended conformations for the aliphatic chain while maintaining the envelope conformation of the five-membered ring [21].
The two enantiomeric forms of 3-N-Butyl-4,5-dihydrophthalide exhibit distinct physical and biological properties [21] [24]. The S-enantiomer, also known as Senkyunolide A, represents the naturally occurring form isolated from various plant sources [24] [27]. The R-enantiomer can be obtained through synthetic approaches or enantiomeric resolution techniques [21].
Asymmetric synthesis strategies have been developed to access both enantiomeric forms with high enantiomeric excess [21]. The intramolecular Diels-Alder reaction of chiral propargyl esters provides an efficient route to enantiomerically pure material [21]. Enzymatic resolution methods offer alternative approaches for obtaining individual enantiomers from racemic mixtures [21].
The enantiomeric forms can be distinguished through chiral chromatographic techniques and polarimetric measurements [21]. The specific rotation values provide quantitative measures of the optical activity, with the S-enantiomer typically exhibiting negative rotation and the R-enantiomer showing positive rotation [21] [24].
| Enantiomer | Configuration | Optical Rotation | Natural Occurrence | Reference |
|---|---|---|---|---|
| Senkyunolide A | S | Negative | Yes | [24] [27] |
| R-Enantiomer | R | Positive | Synthetic | [21] |
The stereochemical properties of 3-N-Butyl-4,5-dihydrophthalide significantly impact its biological activity and pharmacological profile [21] [24]. Sensory evaluation studies demonstrate that the S-enantiomer exhibits superior organoleptic properties compared to the R-form, with enhanced herbal and celery-like odor characteristics [21]. This stereochemical preference extends to biological activity, where enantiomeric forms often display differential potency and selectivity profiles [21].
The stereochemical significance extends to metabolic stability and enzymatic recognition [24]. Chiral enzymes in biological systems often exhibit preferential binding and catalytic activity toward specific enantiomeric forms [24]. This selectivity influences the pharmacokinetic behavior, including absorption, distribution, metabolism, and elimination processes [24].
The absolute configuration also affects intermolecular interactions and crystal packing arrangements [21]. In the solid state, enantiomeric forms may exhibit different melting points, solubility characteristics, and stability profiles [21]. These differences have practical implications for pharmaceutical formulation and storage considerations [21].